molecular formula C14H21N3O B13895511 (4-Amino-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone

(4-Amino-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone

Cat. No.: B13895511
M. Wt: 247.34 g/mol
InChI Key: CZOVQNOOMYMVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone is a chemical compound with the molecular formula C14H21N3O. It is known for its unique structure, which includes an amino group, a methyl group, and an ethylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone typically involves the reaction of 4-amino-2-methylbenzoic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Amino-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: (4-Amino-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone is unique due to its specific ethylpiperazine moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

(4-amino-2-methylphenyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H21N3O/c1-3-16-6-8-17(9-7-16)14(18)13-5-4-12(15)10-11(13)2/h4-5,10H,3,6-9,15H2,1-2H3

InChI Key

CZOVQNOOMYMVEP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C

Origin of Product

United States

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